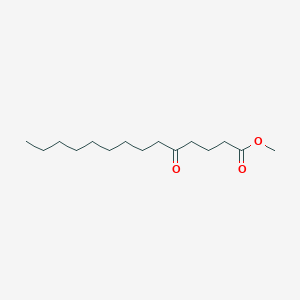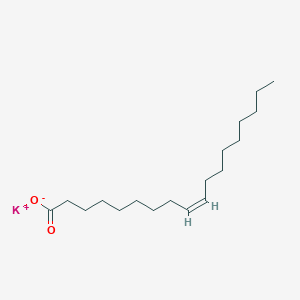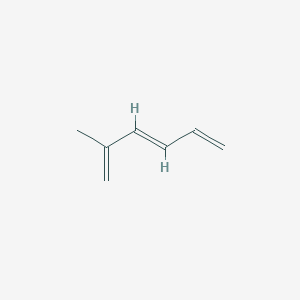
2-Methyl-1,3,5-hexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,5-hexatriene (MHT) is a highly reactive and volatile organic compound that has been widely used in scientific research for decades. MHT is a conjugated diene that contains three double bonds, which make it a valuable tool for studying the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. In
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-hexatriene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and carbocations. These reactive intermediates can then react with other molecules, leading to the formation of new compounds. This compound has been shown to be a potent inhibitor of lipid peroxidation, which suggests that it may act as an antioxidant.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the induction of apoptosis, and the modulation of ion channels. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-1,3,5-hexatriene in lab experiments is its high reactivity, which makes it a valuable tool for studying the mechanisms of chemical reactions. However, this compound is also highly volatile, which can make it difficult to handle and store. Additionally, this compound can be toxic to living organisms at high concentrations, which limits its use in certain types of experiments.
Future Directions
There are several future directions for research involving 2-Methyl-1,3,5-hexatriene, including the development of new synthesis methods, the study of its potential as an antioxidant and anti-cancer agent, and the exploration of its effects on ion channels and other cellular processes. Additionally, the development of new methods for handling and storing this compound could expand its use in a wider range of experiments.
Synthesis Methods
2-Methyl-1,3,5-hexatriene can be synthesized using several methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with an aldehyde or ketone. The Diels-Alder reaction involves the reaction of a diene with a dienophile. The most common method for synthesizing this compound is the Wittig reaction, which involves the reaction of 2-bromo-1,3,5-hexatriene with triphenylphosphine.
Scientific Research Applications
2-Methyl-1,3,5-hexatriene has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. This compound is a highly reactive compound that can be used to study the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. This compound has been used to study the effects of antioxidants, such as vitamin E, on lipid peroxidation, as well as the effects of reactive oxygen species on DNA damage.
Properties
| 19264-50-7 | |
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |
InChI Key |
PPWGXYXJMQAWSX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C)/C=C/C=C |
SMILES |
CC(=C)C=CC=C |
Canonical SMILES |
CC(=C)C=CC=C |
synonyms |
2-Methyl-1,3,5-hexatriene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


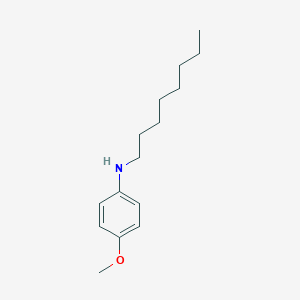
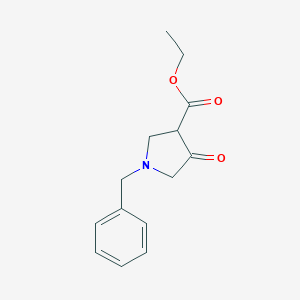
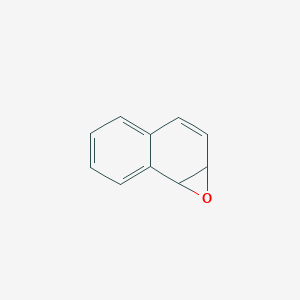
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)

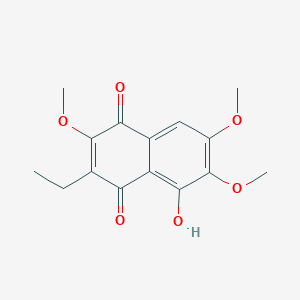
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

